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Introduction
Zicronapine fumarate (formerly Lu 31-130) is an atypical antipsychotic agent that was under

development by the Danish pharmaceutical company H. Lundbeck A/S. As a compound with a

multi-receptor antagonist profile, it showed initial promise in preclinical and early clinical studies

for the treatment of schizophrenia. This technical guide provides a comprehensive overview of

the discovery and development history of zicronapine fumarate, including its pharmacological

profile, synthesis, and clinical evaluation. The development of zicronapine was ultimately

discontinued in 2014.[1]

Discovery and Preclinical Development
Zicronapine was identified as part of H. Lundbeck A/S's research program focused on

developing novel psychotropic agents. The core strategy was to identify compounds with a

specific receptor binding profile, particularly potent antagonism at dopamine D1, D2, and

serotonin 5-HT2A receptors, a characteristic of several atypical antipsychotics.

Pharmacological Profile
Zicronapine is a potent antagonist at dopamine D1, D2, and serotonin 5-HT2A receptors.[1]

This multi-receptorial profile was hypothesized to contribute to its antipsychotic efficacy with a

potentially favorable side effect profile compared to older, typical antipsychotics.
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Table 1: Receptor Binding Affinity of Zicronapine

Receptor Ki (nM) Reference

Dopamine D1 19 [2]

Dopamine D2 19 [2]

Serotonin 5-HT2A 4.2 [2]

Preclinical Efficacy
The antipsychotic potential of zicronapine was assessed in various preclinical animal models. A

key model for predicting antipsychotic efficacy is the conditioned avoidance response (CAR)

test. In this paradigm, antipsychotic drugs selectively suppress the conditioned response

(avoiding a noxious stimulus) without impairing the unconditioned escape response. While

specific ED50 values for zicronapine in the CAR model are not readily available in the public

domain, its progression to clinical trials suggests it demonstrated activity in this and other

relevant preclinical models of psychosis.

Experimental Protocols
Synthesis of Zicronapine
While a specific publication detailing the synthesis of zicronapine (Lu 31-130) is not publicly

available, a likely synthetic route can be inferred from patents filed by H. Lundbeck A/S for

structurally related indane derivatives. The synthesis would likely involve the preparation of a

substituted indanone, followed by reductive amination to introduce the trimethylpiperazine

moiety.

Likely Synthetic Scheme for Zicronapine:

A plausible synthesis could start from a substituted phenylpropionic acid, which would be

cyclized to form the corresponding indanone. This indanone could then be subjected to a

reductive amination with 1,2,2-trimethylpiperazine to yield the final zicronapine base. The

fumarate salt would then be formed by reacting the free base with fumaric acid.

In Vitro Receptor Binding Assays
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The receptor binding affinities of zicronapine were likely determined using standard radioligand

binding assays.

General Protocol for Dopamine D1/D2 and Serotonin 5-HT2A Receptor Binding Assays:

Membrane Preparation: Membranes from cells stably expressing the human recombinant

D1, D2, or 5-HT2A receptors, or from brain tissue known to be rich in these receptors (e.g.,

striatum for D1/D2, cortex for 5-HT2A), are prepared by homogenization and centrifugation.

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-SCH23390

for D1, [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A) and varying concentrations of the

test compound (zicronapine).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

Conditioned Avoidance Response (CAR) Model
The in vivo antipsychotic activity of zicronapine was likely evaluated using a CAR paradigm.

General Protocol for the Conditioned Avoidance Response Test:

Apparatus: A shuttle box with two compartments separated by a door or opening is used.

The floor of the box is equipped to deliver a mild electric foot shock.

Training: An animal (typically a rat) is placed in the shuttle box. A conditioned stimulus (CS),

such as a light or a tone, is presented for a short period, followed by the unconditioned

stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other

compartment during the CS presentation (avoidance response) or escape the shock by
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moving to the other compartment after the US has started (escape response). This is

repeated over several trials until the animal learns to consistently avoid the shock.

Drug Testing: Once the avoidance response is established, the animal is treated with the test

compound (zicronapine) or a vehicle. The number of avoidance and escape responses is

then recorded during a subsequent test session.

Evaluation: A compound is considered to have antipsychotic-like activity if it significantly

reduces the number of avoidance responses without affecting the number of escape

responses.

Clinical Development
Zicronapine progressed to Phase III clinical trials for the treatment of schizophrenia.

Phase II Clinical Trials
A key Phase II study (NCT00422252) was a randomized, double-blind, active-controlled,

flexible-dose study that compared the efficacy and safety of zicronapine with olanzapine in

patients with schizophrenia. The study demonstrated that zicronapine had convincing efficacy

and a safety profile comparable to olanzapine.

Table 2: Selected Results from a Phase II Study of Zicronapine vs. Olanzapine in

Schizophrenia

Outcome Measure Zicronapine Olanzapine

Baseline PANSS Total Score

(Mean)
92 95

Responder Rate (≥30%

decrease in PANSS total

score)

Data not specified Data not specified

Treatment-Emergent Adverse

Events (%)
66% 78%

Data from Synopsis of Study 12396A, EU Clinical Trials Register.
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Phase III Clinical Trials
A Phase III clinical trial (NCT01295372) was initiated to further evaluate the safety and efficacy

of zicronapine. This was a 6-month, randomized, double-blind, parallel-group, risperidone-

controlled, fixed-dose study. A primary focus of this trial was to assess the effect of zicronapine

on metabolic parameters, including body weight, BMI, waist circumference, and levels of

fasting blood lipids and glucose, compared to risperidone.

Discontinuation of Development
In 2014, H. Lundbeck A/S announced the discontinuation of the development of zicronapine.

The decision was made to prioritize the development of another investigational antipsychotic,

Lu AF35700, which was considered to have a more promising profile.

Mechanism of Action and Signaling Pathways
Zicronapine's therapeutic effects are believed to be mediated through its antagonist activity at

D1, D2, and 5-HT2A receptors. Blockade of these receptors modulates downstream signaling

pathways that are dysregulated in schizophrenia.

Dopamine D1 Receptor Signaling
D1 receptors are coupled to the Gs alpha subunit of G proteins, which activates adenylyl

cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which

phosphorylates various downstream targets, including the dopamine- and cAMP-regulated

phosphoprotein of 32 kDa (DARPP-32). Antagonism of D1 receptors by zicronapine would be

expected to decrease the activity of this pathway.
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Dopamine D1 Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling
D2 receptors are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase,

leading to a decrease in cAMP levels. Additionally, D2 receptor signaling can occur through a

β-arrestin-dependent pathway that modulates the activity of Akt and glycogen synthase kinase

3 beta (GSK3β). Zicronapine's antagonism of D2 receptors would block these effects.

Cell Membrane Cytoplasm

Dopamine D2 Receptor Gi
Activates

β-Arrestin 2

Recruits

Adenylyl Cyclase cAMP

Production
(Decreased)Inhibits

Akt
Inhibits

GSK3β
Inhibits

Dopamine Activates

Zicronapine

Blocks

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1142313?utm_src=pdf-body-img
https://www.benchchem.com/product/b1142313?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dopamine D2 Receptor Signaling Pathways.

Serotonin 5-HT2A Receptor Signaling
5-HT2A receptors are coupled to the Gq alpha subunit, which activates phospholipase C

(PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate

(IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG

activates protein kinase C (PKC). Zicronapine's antagonism at 5-HT2A receptors would inhibit

this signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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